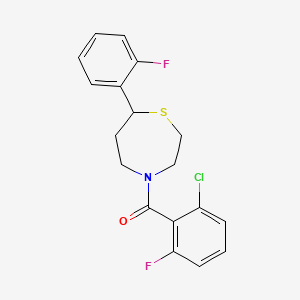
(2-Chloro-6-fluorophenyl)(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This would typically include the compound’s systematic name, its molecular formula, and possibly its structure.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This could involve a variety of techniques, including X-ray crystallography, NMR spectroscopy, and computational chemistry methods, to determine the three-dimensional structure of the molecule.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including the reaction conditions, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability.Applications De Recherche Scientifique
Synthesis and Characterization
Research focuses on novel compound synthesis, providing a foundation for understanding their potential applications. For example, Shahana and Yardily (2020) synthesized and characterized compounds using UV, IR, 1H and 13C NMR, and mass spectrometry, employing density functional theory (DFT) for structural optimization and vibrational spectra interpretation. Their work aids in understanding the antibacterial activity of synthesized compounds, highlighting the importance of structural analysis in drug development (Shahana & Yardily, 2020).
Molecular Docking Studies
Molecular docking studies are crucial for predicting the interaction between a molecule and a target protein, which is vital in drug design. The mentioned study by Shahana and Yardily (2020) also includes molecular docking to assess antibacterial properties, demonstrating the compound's potential therapeutic applications.
Crystal and Molecular Structure Analysis
The analysis of crystal and molecular structures, as conducted by Lakshminarayana et al. (2009), provides detailed insights into the molecular conformation and interactions, which are essential for understanding the compound's physical and chemical properties and its potential application in material science or pharmaceuticals (Lakshminarayana et al., 2009).
Safety And Hazards
This would involve looking at the compound’s toxicity, flammability, and other hazards, and how to handle the compound safely.
Orientations Futures
This would involve a discussion of what further research could be done with the compound, such as studying its properties in more detail, finding new reactions it can undergo, or finding new uses for it.
I hope this helps! If you have any more specific questions about this compound or about chemistry in general, feel free to ask.
Propriétés
IUPAC Name |
(2-chloro-6-fluorophenyl)-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClF2NOS/c19-13-5-3-7-15(21)17(13)18(23)22-9-8-16(24-11-10-22)12-4-1-2-6-14(12)20/h1-7,16H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRTZPHWQUVDYCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2F)C(=O)C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClF2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-6-fluorophenyl)(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(Oxiran-2-yl)oxan-4-yl]methanol](/img/structure/B2847379.png)
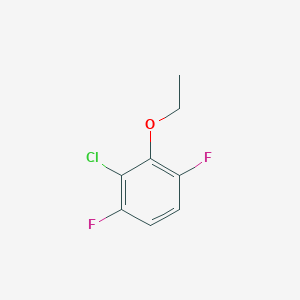
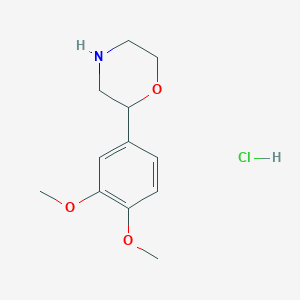
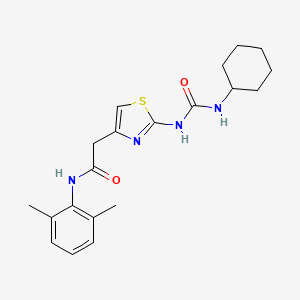
![4-[(4-Methylbenzyl)thio]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2847383.png)
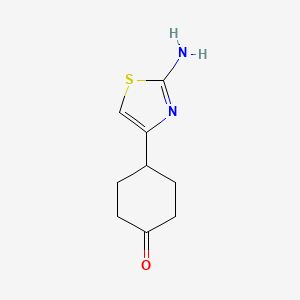
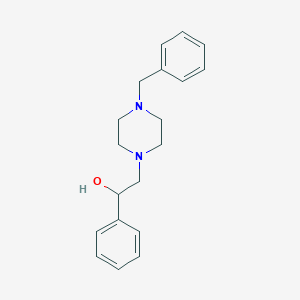
![4-[benzyl(methyl)sulfamoyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2847393.png)
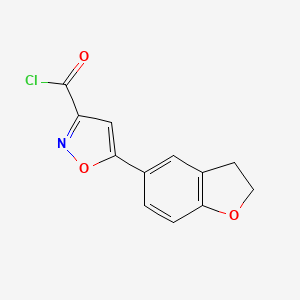
![N-(3,5-Dimethylphenyl)-2-{[2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2847397.png)
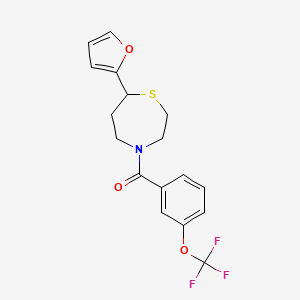
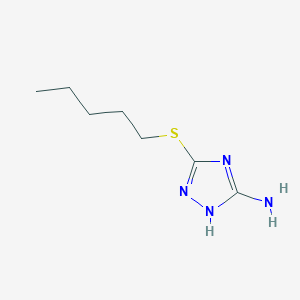
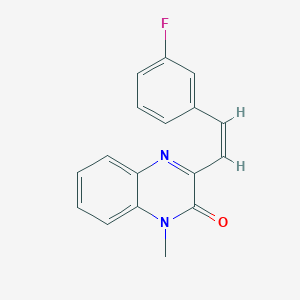
![3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-6-methyl-1-propylquinolin-4(1H)-one](/img/structure/B2847401.png)